4-(Methylamino)-2-butynoic acid
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Overview
Description
4-(Methylamino)-2-butynoic acid is an organic compound characterized by the presence of a methylamino group attached to a butynoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-2-butynoic acid typically involves the alkylation of propargylamine with methyl iodide, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The carboxylation step can be achieved using carbon dioxide under pressure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or nickel may be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-2-butynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide are used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylamino)-2-butynoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-2-butynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)-2-butynoic acid
- 4-(Ethylamino)-2-butynoic acid
- 4-(Propylamino)-2-butynoic acid
Uniqueness
4-(Methylamino)-2-butynoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methylamino group influences its interaction with molecular targets and its overall stability .
Properties
Molecular Formula |
C5H7NO2 |
---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
4-(methylamino)but-2-ynoic acid |
InChI |
InChI=1S/C5H7NO2/c1-6-4-2-3-5(7)8/h6H,4H2,1H3,(H,7,8) |
InChI Key |
RZIVDGGMPPDQOK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC#CC(=O)O |
Origin of Product |
United States |
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